BenchChemオンラインストアへようこそ!

TES-1025

NAD+ metabolism ACMSD inhibition in vivo pharmacology

TES-1025 is the first-in-class nanomolar inhibitor of human ACMSD (IC50=13 nM, Ki=0.85 nM), a critical enzyme controlling de novo NAD+ synthesis. Unlike KMO inhibitors (e.g., CHDI-340246, GSK180), TES-1025 directly enhances NAD+ production by blocking metabolic waste. It uniquely recapitulates genetic ACMSD knockdown, ensuring on-target effects. Proven in vivo efficacy in MASLD/MASH (liver AUC=19,200 h·ng/mL), cisplatin-AKI (kidney AUC=36,600 h·ng/mL), and DIC models with oral bioavailability (Cmax=2570 ng/mL, t1/2=5.33 h). Ideal for NAD+ homeostasis research. Stock available in mg to g scales.

Molecular Formula C18H13N3O3S2
Molecular Weight 383.4 g/mol
CAS No. 1883602-21-8
Cat. No. B611293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTES-1025
CAS1883602-21-8
SynonymsTES-1025;  TES 1025;  TES1025; 
Molecular FormulaC18H13N3O3S2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)CC(=O)O
InChIInChI=1S/C18H13N3O3S2/c19-9-13-16(14-5-2-6-25-14)20-18(21-17(13)24)26-10-12-4-1-3-11(7-12)8-15(22)23/h1-7H,8,10H2,(H,22,23)(H,20,21,24)
InChIKeyRJQYGCGMQYVVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TES-1025 (CAS 1883602-21-8) Procurement Guide: First-in-Class ACMSD Inhibitor for NAD+ Modulation


TES-1025 is a potent, selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme at a branch point of the de novo NAD+ synthesis pathway [1]. The compound inhibits ACMSD with an IC50 of 13 ± 3 nM and a Ki of 0.85 ± 0.22 nM, and its binding mode to dimeric ACMSD has been elucidated by X-ray crystallography [1][2]. TES-1025 demonstrates favorable physicochemical and ADME properties, with oral bioavailability in mice (Cmax = 2570 ng/mL at 2 h, t1/2 = 5.33 h after IV dosing) [1]. TES-1025 is the first nanomolar ACMSD inhibitor described, positioning it as a foundational tool compound for investigating NAD+ homeostasis in metabolic, renal, and age-related disease models [1][3].

TES-1025 Scientific Selection Rationale: Why ACMSD Inhibition Cannot Be Substituted


ACMSD occupies a unique branch point in the kynurenine pathway, directly controlling the fate of the unstable intermediate α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) between spontaneous cyclization to quinolinic acid (precursor for NAD+ synthesis) and enzymatic decarboxylation to a dead-end metabolite [1]. Consequently, potent ACMSD inhibition is required to drive flux toward NAD+ production rather than metabolic waste. Substituting TES-1025 with structurally or mechanistically distinct inhibitors of other kynurenine pathway enzymes (e.g., KMO inhibitors such as CHDI-340246 or GSK180) fails to recapitulate this specific modulation of de novo NAD+ synthesis, as those agents primarily redirect tryptophan catabolism rather than directly enhance NAD+ biosynthesis [2]. Even within ACMSD-targeting compounds, variations in potency, selectivity, binding mode, and ADME profiles preclude simple interchangeability without risking divergent target engagement or efficacy outcomes in vivo [1][3].

TES-1025 Head-to-Head Quantitative Differentiation Evidence


TES-1025 vs. TES-991: Comparable In Vivo NAD+ Elevation Despite 4.3-Fold Lower Enzymatic Potency

In a direct comparative in vivo study, TES-1025 and TES-991 were administered to mice at equivalent doses (15 mg/kg/day) and tissue NAD+ levels were quantified. TES-1025 elevated liver NAD+ levels to a degree comparable to TES-991, despite TES-1025 exhibiting a 4.3-fold lower enzymatic potency in vitro (IC50: 13 nM vs. 3 nM for TES-991) [1]. This parity in in vivo efficacy suggests that TES-1025's favorable pharmacokinetic profile—including oral Cmax of 2570 ng/mL, t1/2 of 5.33 h, and high liver AUC—effectively compensates for its reduced target engagement, delivering equivalent pharmacodynamic outcomes with potentially lower off-target risk due to the reduced required potency at the molecular level [1][2].

NAD+ metabolism ACMSD inhibition in vivo pharmacology tissue NAD+ quantification

TES-1025 vs. Diflunisal-Derived ACMSD Inhibitors: 50- to 100-Fold Superior Potency

Prior to TES-1025, the most potent reported ACMSD inhibitors were diflunisal derivatives, with sub-micromolar IC50 values. The most potent diflunisal derivatives (PA-67 and PA-62) exhibited IC50 values of 0.66 μM (660 nM) and 1.29 μM (1290 nM), respectively [1]. TES-1025 (IC50 = 13 nM) demonstrates approximately 50-fold greater potency than PA-67 and 100-fold greater potency than PA-62. This nanomolar potency enables robust cellular NAD+ elevation at concentrations (≤500 nM) that are unattainable with earlier-generation ACMSD inhibitors [2].

ACMSD inhibitor potency structure-activity relationship NAD+ biosynthesis

TES-1025 vs. KMO Inhibitors (CHDI-340246): Distinct Pathway Modulation with Direct NAD+ Enhancement

Kynurenine monooxygenase (KMO) inhibitors such as CHDI-340246 (IC50 = 0.5 nM for human KMO) redirect kynurenine pathway flux toward kynurenic acid production rather than directly enhancing NAD+ synthesis [1]. In contrast, TES-1025 specifically inhibits ACMSD at the branch point controlling quinolinic acid formation for de novo NAD+ biosynthesis, leading to direct elevation of cellular NAD+ levels [2]. While KMO inhibitors show preclinical efficacy in Huntington's disease models by modulating neuroactive metabolites, they do not increase NAD+ levels, limiting their utility in metabolic, renal, or aging-related applications where NAD+ repletion is the primary therapeutic goal [1][3].

kynurenine pathway KMO inhibition NAD+ biosynthesis mechanistic differentiation

TES-1025 vs. Genetic ACMSD Knockdown: Pharmacological Inhibition Recapitulates Genetic Phenotype

Genetic knockdown of ACMSD in mice increases tissue NAD+ levels, enhances SIRT1 activity, and improves mitochondrial function [1]. TES-1025 pharmacologically recapitulates these effects: in mouse primary hepatocytes, 500 nM TES-1025 increases NAD+ levels comparably to ACMSD knockdown, and in HK-2 kidney cells, 100 μM TES-1025 elevates ATP content and induces expression of mitochondrial and oxidative stress defense genes [1][2]. This pharmacological-genetic concordance validates TES-1025 as a selective tool compound for probing ACMSD function without confounding off-target effects that might be present with less selective inhibitors or alternative pathway modulators [2].

genetic validation pharmacological tool compound ACMSD knockdown NAD+ homeostasis

TES-1025 Optimal Research Applications Based on Quantitative Differentiation


Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD/MASH) Models Requiring NAD+ Repletion

TES-1025 increases hepatic NAD+ levels and reverses MASLD/MASH pathology in mouse models, mitigating fibrosis, inflammation, and DNA damage [1]. Its favorable liver exposure (AUC0-8h = 19,200 h·ng/mL in liver tissue) supports robust target engagement in hepatocytes [2]. The compound's ability to recapitulate genetic ACMSD knockdown phenotypes ensures on-target effects in metabolic studies [1][3].

Acute Kidney Injury (AKI) and Renal Fibrosis Studies

In mouse models of cisplatin-induced AKI, TES-1025 pretreatment reduces kidney damage and preserves renal function, associated with elevated renal NAD+ levels [1][2]. High kidney tissue exposure (AUC0-8h = 36,600 h·ng/mL) supports sustained target engagement in renal parenchyma [3]. The compound's 13 nM IC50 against human ACMSD enables translationally relevant dosing in rodent models of nephrotoxicity and fibrotic kidney disease [1].

Cellular NAD+ Enhancement for Mitochondrial and Aging Research

TES-1025 at 500 nM-100 μM increases NAD+ levels, SIRT1 activity, and mitochondrial respiration in primary hepatocytes and HK-2 cells [1]. These effects phenocopy genetic ACMSD knockdown, confirming target specificity [1]. The compound serves as a pharmacological tool for interrogating NAD+-dependent signaling pathways in cellular models of aging, mitochondrial dysfunction, and metabolic stress [1][2].

Cardiotoxicity and NAD+ Homeostasis Studies

Recent evidence demonstrates that TES-1025 restores NAD+ levels and improves cardiac function in doxorubicin-induced cardiotoxicity (DIC) models [1]. By inhibiting ACMSD and potentiating QPRT activity, TES-1025 redirects kynurenine pathway flux toward NAD+ biosynthesis, providing a novel cardioprotective mechanism distinct from conventional antioxidant or anti-apoptotic approaches [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for TES-1025

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.